Thalidomide

Cereblon binding IMiD pharmacology Target engagement

Thalidomide is a phthalimide-based immunomodulatory imide drug (IMiD) that binds to cereblon (CRBN), a substrate receptor of the CRL4^CRBN E3 ubiquitin ligase complex. Its therapeutic profile includes anti-inflammatory, anti-angiogenic, and immunomodulatory effects, mediated through inhibition of tumor necrosis factor-alpha (TNF-α), modulation of T-cell responses, and degradation of specific transcription factors such as Ikaros and Aiolos.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 841-67-8
Cat. No. B1682480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide
CAS841-67-8
Synonyms(S)-Thalidomide;  l-Thalidomide;  NSC 91730;  NSC-91730;  NSC91730; 
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)
InChIKeyUEJJHQNACJXSKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
In water, approximately 2X10-4 mol/L;  45-60 mg/L at 25 °C
Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene.
Very soluble in dioxane, pyridine
2.55e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide (CAS 841-67-8) Procurement Guide: Baseline Characteristics and Comparator Context


Thalidomide is a phthalimide-based immunomodulatory imide drug (IMiD) that binds to cereblon (CRBN), a substrate receptor of the CRL4^CRBN E3 ubiquitin ligase complex [1]. Its therapeutic profile includes anti-inflammatory, anti-angiogenic, and immunomodulatory effects, mediated through inhibition of tumor necrosis factor-alpha (TNF-α), modulation of T-cell responses, and degradation of specific transcription factors such as Ikaros and Aiolos [2]. Thalidomide is clinically approved for the treatment of erythema nodosum leprosum and multiple myeloma, though its use is restricted by pregnancy prevention programs due to well-characterized teratogenicity. The closest structural and pharmacological analogs include lenalidomide (CAS 191732-72-6) and pomalidomide (CAS 19171-19-8), both of which share the cereblon-binding pharmacophore but exhibit distinct potency, safety, and cost profiles that dictate differential clinical and research utility [3].

Thalidomide (CAS 841-67-8) Selection Rationale: Why Analog Substitution Compromises Experimental and Clinical Outcomes


Thalidomide and its IMiD analogs lenalidomide and pomalidomide are not interchangeable despite shared cereblon binding. Quantitative differentiation exists across four critical dimensions: (1) cereblon binding affinity, where thalidomide exhibits approximately 10-fold lower potency (IC50 ~30 μM) compared to lenalidomide and pomalidomide (each ~3 μM) [1]; (2) safety profile, with thalidomide demonstrating significantly higher incidence of grade ≥3 peripheral neuropathy (7-11%) versus lenalidomide (0.75-2%) [2]; (3) clinical efficacy, where lenalidomide-based regimens achieve superior overall response rates (80.3% vs 61.2%) and progression-free survival (26.7 vs 17.1 months) compared to thalidomide-based regimens in newly diagnosed multiple myeloma [3]; and (4) procurement economics, with thalidomide maintaining a substantial cost advantage (€1,687 vs €8,176 monthly) that directly impacts healthcare budget allocation and research material selection [4]. These quantifiable differences preclude simple analog substitution without experimental or clinical consequence.

Thalidomide (CAS 841-67-8) Differentiated Evidence: Comparative Quantitative Data for Procurement Decisions


CRBN Binding Affinity Comparison: Thalidomide vs. Lenalidomide and Pomalidomide

Thalidomide exhibits approximately 10-fold lower binding affinity for cereblon compared to its analogs lenalidomide and pomalidomide. In a direct fluorescence-based thermal shift assay using purified ZZ-CRBN-DDB1 complex, thalidomide binding demonstrated an IC50 of approximately 30 μM, whereas lenalidomide and pomalidomide each showed IC50 values of approximately 3 μM [1]. This differential binding affinity correlates with downstream pharmacodynamic effects, including reduced potency in degrading neosubstrates such as Ikaros and Aiolos [2].

Cereblon binding IMiD pharmacology Target engagement

Peripheral Neuropathy Safety Differential: Thalidomide vs. Lenalidomide Grade ≥3 Incidence

Thalidomide demonstrates a substantially higher incidence of treatment-emergent peripheral neuropathy compared to lenalidomide. In a comprehensive toxicity analysis, thalidomide was associated with all-grade peripheral neuropathy in up to 70% of patients, with grade ≥3 neuropathy occurring in 7-11% of treated patients [1]. In contrast, lenalidomide showed all-grade neuropathy in 22% of patients, with grade ≥3 events occurring in only 0.75-2% [2]. A direct head-to-head retrospective case-control study of 411 newly diagnosed multiple myeloma patients confirmed grade 3-4 peripheral neuropathy in 10.4% of thalidomide/dexamethasone-treated patients versus 0.9% of lenalidomide/dexamethasone-treated patients (P < 0.001) [3].

Peripheral neuropathy IMiD toxicity Clinical safety

Clinical Efficacy Comparison: Lenalidomide/Dexamethasone vs. Thalidomide/Dexamethasone in Newly Diagnosed Multiple Myeloma

In a retrospective case-control study of 411 newly diagnosed multiple myeloma patients, lenalidomide plus dexamethasone (len/dex) demonstrated superior clinical outcomes compared to thalidomide plus dexamethasone (thal/dex). Overall response rates (≥partial response) were 80.3% for len/dex versus 61.2% for thal/dex (P < 0.001); very good partial response rates were 34.2% versus 12.0% (P < 0.001). Median progression-free survival was 26.7 months for len/dex compared to 17.1 months for thal/dex (P = 0.036). Median overall survival was not reached for len/dex versus 57.2 months for thal/dex (P = 0.018) [1]. These findings are consistent with network meta-analyses showing that lenalidomide-based continuous regimens reduce the risk of progression or death by 28-31% compared to thalidomide-based regimens (HR 0.69-0.72, P < 0.001) [2].

Multiple myeloma Response rate Progression-free survival

Pharmacoeconomic Differential: Monthly Treatment Cost Comparison (Thalidomide vs. Lenalidomide vs. Pomalidomide)

Thalidomide maintains a significant cost advantage over its IMiD analogs, with monthly drug costs of approximately €1,687 compared to €8,176 for lenalidomide and €9,950 for pomalidomide-dexamethasone regimens [1]. This 4.8-fold cost differential between thalidomide and lenalidomide translates to an annual difference exceeding €77,000 per patient. The cost disparity has direct implications for healthcare system budgets and research procurement decisions, particularly in resource-limited settings where thalidomide remains the economically viable IMiD option despite its inferior efficacy and safety profile [2].

Cost-effectiveness Procurement economics Healthcare budget impact

Thalidomide (CAS 841-67-8) Optimal Application Scenarios Based on Differentiated Evidence


Resource-Constrained Clinical Settings Requiring IMiD Therapy for Multiple Myeloma

Based on the 4.8-fold monthly cost differential (thalidomide €1,687 vs. lenalidomide €8,176) [1], thalidomide remains the economically viable IMiD option in healthcare systems with limited budgets or where lenalidomide is not reimbursed. In these settings, the 10.4% grade ≥3 neuropathy risk with thalidomide [2] must be actively managed through dose reduction, treatment duration limitation (<6-12 months), and regular neuropathy monitoring [3], rather than automatic substitution with a costlier analog.

Laboratory Studies Investigating Cereblon-Mediated Neosubstrate Degradation

Thalidomide's 10-fold lower cereblon binding affinity (IC50 ~30 μM vs. ~3 μM for lenalidomide/pomalidomide) [4] makes it the appropriate negative control or low-potency comparator in experiments designed to quantify structure-activity relationships of novel cereblon ligands or PROTAC molecules. The differential degradation of Ikaros and Aiolos transcription factors can be titrated across a concentration gradient using thalidomide as the baseline reference compound [5].

Angiogenesis Assays Requiring Migration Inhibition Over Tube Formation

In vitro angiogenesis studies reveal assay-dependent differentiation: lenalidomide is at least 10-fold more potent than thalidomide in HUVEC and B16-F10 tube formation assays; however, thalidomide demonstrates greater potency than lenalidomide in endothelial cell migration scratch assays and human umbilical explant angiogenesis models [6]. Researchers investigating endothelial cell migration mechanisms should select thalidomide over lenalidomide when migration inhibition is the primary endpoint.

Comparative Safety Pharmacology Studies of IMiD-Induced Neurotoxicity

The approximately 10-fold differential in severe peripheral neuropathy incidence (thalidomide 7-11% grade ≥3 vs. lenalidomide 0.75-2%) [7] makes thalidomide the appropriate positive control compound for preclinical models investigating chemotherapy-induced peripheral neuropathy. Studies comparing the neurotoxic mechanisms of IMiDs should include thalidomide as the reference compound with established neuropathic liability [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.